![molecular formula C12H6Cl3F3N4O B2700575 2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide CAS No. 680217-58-7](/img/structure/B2700575.png)
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,5-dichloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide” is a chemical compound with the molecular weight of 385.56 . It is also known by its IUPAC name "2,5-dichloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]nicotinohydrazide" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H6Cl3F3N4O/c13-6-2-7(9(15)19-4-6)11(23)22-21-10-8(14)1-5(3-20-10)12(16,17)18/h1-4H,(H,20,21)(H,22,23)" . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of related pyridine derivatives, including methods for synthesizing such compounds, have been extensively studied. For example, the review of synthesis processes for 2,3-dichloro-5-trifluoromethyl pyridine highlights the importance of these compounds in the synthesis of pesticides, showcasing the diverse synthetic routes and their evaluation (Lu Xin-xin, 2006). This indicates a broad interest in exploring the synthetic versatility of pyridine derivatives for various applications.
Biological Activities
The biological evaluation of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides reveals potential antidepressant and nootropic activities. The study highlights compounds with significant activity, demonstrating the therapeutic potential of these chemical structures in developing central nervous system (CNS) active agents (Asha B. Thomas et al., 2016). This research emphasizes the relevance of pyridine derivatives in medicinal chemistry, particularly for CNS-related disorders.
Material Science and Catalysis
In the field of materials science, the synthesis of novel complexes with pyridine derivatives as ligands has been explored for their magnetic properties and potential applications in catalysis. For instance, tetranuclear Cu(II) and Ni(II) complexes based on pyrazole-3-carbohydrazide derivatives have been synthesized and analyzed for their magnetic properties, indicating potential applications in magnetic materials (T. Mandal et al., 2011). This underscores the utility of pyridine-based compounds in developing advanced materials with specific magnetic characteristics.
Antimicrobial and Anticancer Evaluation
The antimicrobial and anticancer potential of new 2-chloro-3-hetarylquinolines, derived from pyridine carbohydrazides, has also been investigated, revealing compounds with potent activity against specific bacterial strains and tumor cell lines (S. Bondock & Hanaa Gieman, 2015). This highlights the promising role of these derivatives in the development of new antibacterial and anticancer agents.
Properties
IUPAC Name |
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N4O/c13-6-2-7(9(15)19-4-6)11(23)22-21-10-8(14)1-5(3-20-10)12(16,17)18/h1-4H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBIXVLGMFYXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)C2=C(N=CC(=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
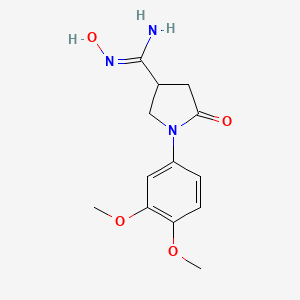


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)
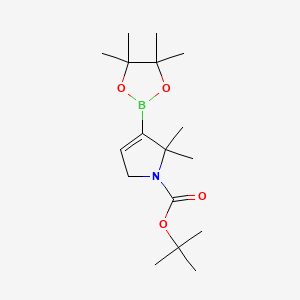
![4-(6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2700498.png)
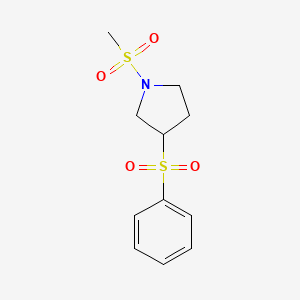
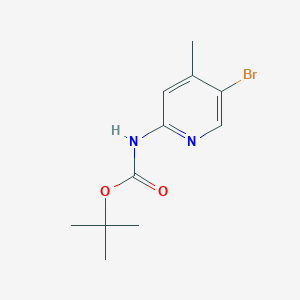


![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)
![2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2700512.png)
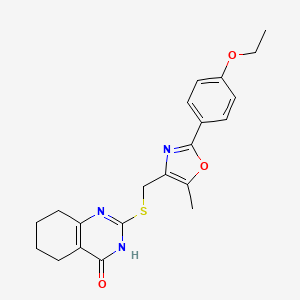
![N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2700515.png)
